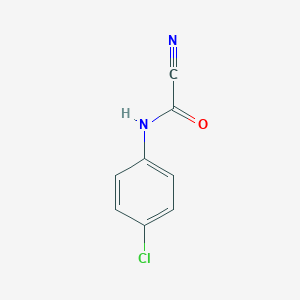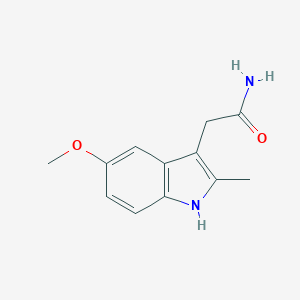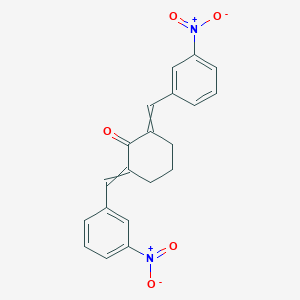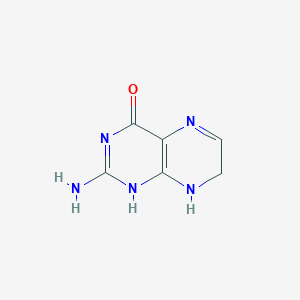
7,8-Dihydropterin
Übersicht
Beschreibung
7,8-Dihydropterin is an organic compound belonging to the class of pteridines and derivatives. It is a key intermediate in the biosynthesis of tetrahydrobiopterin, an essential cofactor in various enzymatic reactions, particularly in the metabolism of amino acids and neurotransmitters. This compound plays a significant role in biological systems and has been the subject of extensive research due to its involvement in critical biochemical pathways.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydropterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives, which are important in the study of enzyme mechanisms and drug development.
Biology: The compound is crucial in the study of folate metabolism and its role in cellular processes.
Medicine: Research on this compound contributes to understanding diseases related to folate metabolism, such as certain types of anemia and neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Wirkmechanismus
Target of Action
The primary target of 7,8-Dihydropterin is the enzyme Dihydroneopterin aldolase (DHNA) . This enzyme is found in various organisms, including Staphylococcus aureus .
Mode of Action
This compound acts as an inhibitor of DHNA . DHNA catalyzes the conversion of this compound to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . By inhibiting this enzyme, this compound disrupts the normal function of DHNA and alters the biochemical reactions it is involved in .
Biochemical Pathways
This compound is involved in the de novo synthesis of folic acid from guanosine triphosphate . This pathway involves several enzymes, including dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which have been used as drug targets for antibacterial chemotherapy . By inhibiting DHNA, this compound affects the production of 6-hydroxymethyl-7,8-dihydropterin, a key intermediate in this pathway .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may be readily absorbed and distributed in the body .
Result of Action
The inhibition of DHNA by this compound results in the disruption of the de novo synthesis of folic acid . This can lead to a decrease in the levels of folic acid, a crucial cofactor in the biosynthesis of purines, pyrimidines, and amino acids . The exact molecular and cellular effects of this disruption depend on the specific biological context.
Biochemische Analyse
Biochemical Properties
7,8-Dihydropterin interacts with several enzymes, proteins, and other biomolecules. For instance, it is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . In the folate biosynthesis pathway, the 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS) enzymes catalyze sequential metabolic reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been suggested that this compound may accumulate as a result of dihydropteridine reductase (DHPR) inhibition or deficiency, or following oxidative metabolism of tetrahydrofolates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it inhibits the enzyme DHNA . Furthermore, in the folate biosynthesis pathway, it is involved in reactions catalyzed by the enzymes HPPK and DHPS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, at 37°C, the this compound content rapidly decreases with a corresponding increase in 7,8-dihydroxanthopterin . The addition of dithioerythritol to a this compound solution prevents 6-hydroxy-5,6,7,8-tetrahydropterin oxidation, resulting in a stable solution consisting predominantly of this compound .
Metabolic Pathways
This compound is involved in the folate biosynthesis pathway . It interacts with enzymes such as HPPK and DHPS . The metabolic pathways involving this compound also include effects on metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydropterin typically involves the reduction of pterin derivatives. One common method is the catalytic hydrogenation of pterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is usually carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.
Industrial Production Methods: Industrial production of this compound often employs similar reduction techniques but on a larger scale. The process may involve continuous flow reactors to ensure efficient hydrogenation and high yield. The purity of the final product is crucial, and purification steps such as recrystallization or chromatography are employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 7,8-Dihydropterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to pterin using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of tetrahydropterin derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pteridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Pterin.
Reduction: Tetrahydropterin derivatives.
Substitution: Substituted pteridines with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Pterin: The oxidized form of 7,8-Dihydropterin, involved in similar biochemical pathways.
Tetrahydrobiopterin: The fully reduced form, a crucial cofactor in neurotransmitter synthesis.
Dihydroneopterin: Another intermediate in the biosynthesis of tetrahydrobiopterin, involved in immune response regulation.
Uniqueness: this compound is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Unlike its oxidized or fully reduced forms, it serves as a critical link in the metabolic pathway, ensuring the proper functioning of enzymes involved in neurotransmitter synthesis and other essential biochemical processes.
Eigenschaften
IUPAC Name |
2-amino-7,8-dihydro-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZWKVIXSKSCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170466 | |
| Record name | 7,8-Dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17838-80-1 | |
| Record name | 7,8-Dihydropterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017838801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydropterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


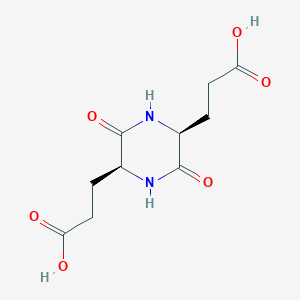
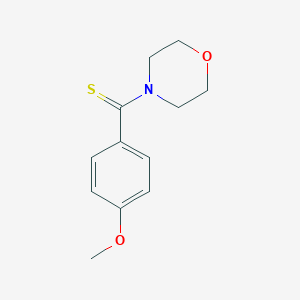
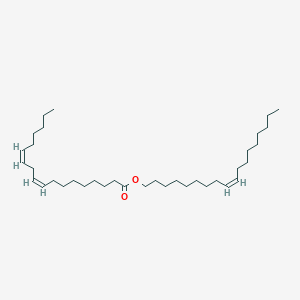
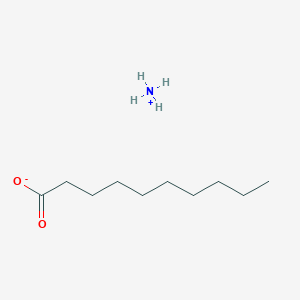
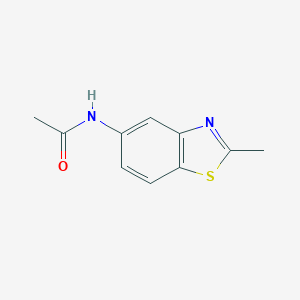
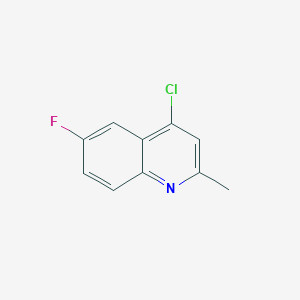
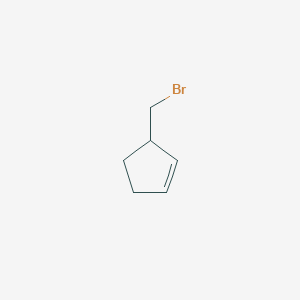
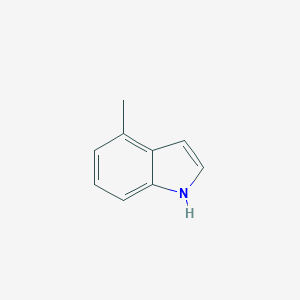
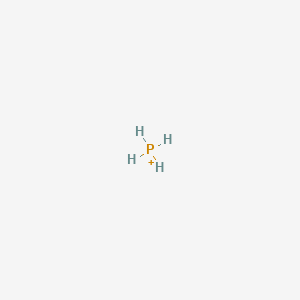
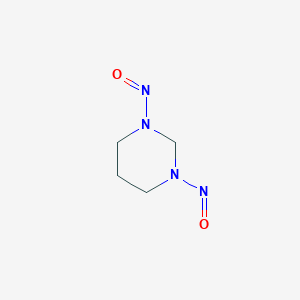
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
